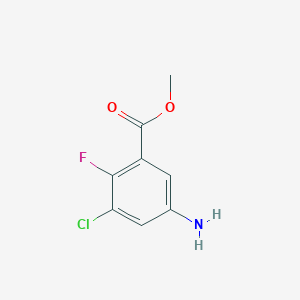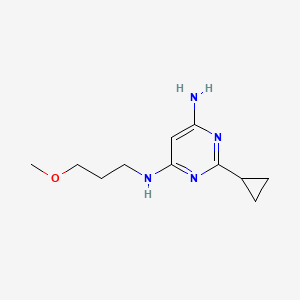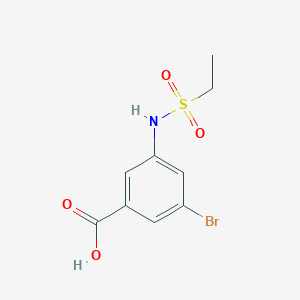
1-(4-Bromo-2-isobutoxyphenyl)-ethanone
Vue d'ensemble
Description
1-(4-Bromo-2-isobutoxyphenyl)-ethanone, also known as 4-Bromo-2-isobutoxyphenyl ethanone or BIBPE, is an organic compound with a molecular formula of C10H11BrO2. It is a colorless, crystalline solid with a melting point of approximately 110°C. BIBPE is a member of the class of compounds known as phenyl ethanones, which are derivatives of phenyl ethanoic acid. BIBPE has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a catalyst in a range of reactions.
Applications De Recherche Scientifique
BIBPE has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a catalyst in a range of reactions. BIBPE has been used as a reagent in the synthesis of a variety of compounds, including aryl ethers, amines, and aryl sulfonamides. BIBPE has also been used as a catalyst in the synthesis of aryl ethers, aryl sulfonamides, and other compounds. BIBPE has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents.
Mécanisme D'action
BIBPE acts as a catalyst in organic reactions by forming a complex with the reactants. The complex then undergoes a series of reactions, resulting in the formation of the desired product. BIBPE is able to catalyze a variety of reactions, including the formation of aryl ethers, amines, and aryl sulfonamides.
Biochemical and Physiological Effects
BIBPE has been used in a variety of scientific research applications, but its effects on biochemical and physiological processes are not well understood. BIBPE has been shown to have some antioxidant properties, but its effects on other biochemical and physiological processes are not known.
Avantages Et Limitations Des Expériences En Laboratoire
BIBPE has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time without degradation. BIBPE is also relatively non-toxic and has low reactivity, making it safe to handle and store. However, BIBPE is sensitive to light and air, so it should be stored in a dark, airtight container.
Orientations Futures
In the future, BIBPE could be used in the development of new pharmaceuticals, as it has been shown to have some antioxidant properties. BIBPE could also be used in the development of new catalysts for organic synthesis, as it has been shown to be an effective catalyst for a variety of reactions. Additionally, BIBPE could be further studied to understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Propriétés
IUPAC Name |
1-[4-bromo-2-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSOLRZAJVSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-isobutoxyphenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




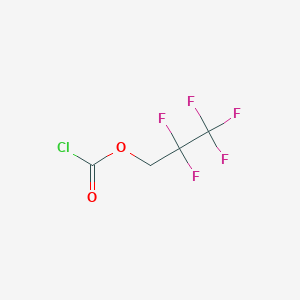

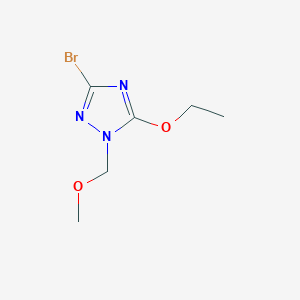
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)
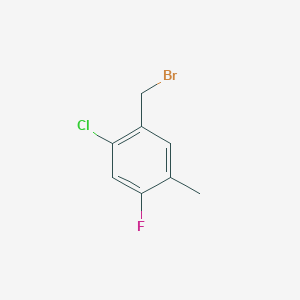
![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)
![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
